molecular formula C15H14ClN3O2 B5302880 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide

2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5302880
M. Wt: 303.74 g/mol
InChI Key: JQAZDGAULUIAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide, also known as CM-272, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegeneration. Therefore, CM-272 has been studied extensively for its potential therapeutic applications.

Mechanism of Action

2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity. CK2 has multiple substrates, including transcription factors, signaling molecules, and structural proteins. Therefore, the inhibition of CK2 activity by 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide can affect multiple cellular processes, including gene expression, protein synthesis, and cytoskeletal dynamics. The specific downstream effects of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide depend on the context of the cell type and disease condition.
Biochemical and Physiological Effects
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, which cleave various cellular proteins and lead to cell death. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has also been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response. This can lead to the suppression of cytokine production and the inhibition of inflammatory cell infiltration. Furthermore, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. This allows for the precise modulation of CK2 activity in cells and animal models. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. This makes it suitable for in vivo studies and potential clinical applications. However, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide also has some limitations, including its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity testing are necessary for its safe and effective use.

Future Directions

There are several future directions for the study of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide. First, further research is needed to elucidate the specific downstream effects of CK2 inhibition by 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide in different cell types and disease conditions. This can provide insights into the molecular mechanisms of CK2 dysregulation and identify potential biomarkers for disease diagnosis and prognosis. Second, the combination of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, can enhance its efficacy and reduce potential side effects. Third, the development of more potent and selective CK2 inhibitors can provide more options for therapeutic intervention. Finally, the translation of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide to clinical trials can provide a potential new treatment option for cancer, inflammation, and neurodegeneration.

Synthesis Methods

The synthesis of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide involves several steps, including the coupling of 3-chloro-2-methyl aniline with 2-nitrobenzoic acid, reduction of the nitro group to an amino group, and coupling of the resulting amine with benzoyl chloride. The final product is obtained through the deprotection of the amide group using trifluoroacetic acid. The synthesis of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer, CK2 has been shown to promote tumor growth and survival by regulating multiple signaling pathways. 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has also been studied for its potential anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-11(16)6-4-8-12(9)18-15(21)19-13-7-3-2-5-10(13)14(17)20/h2-8H,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAZDGAULUIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-2-methylphenyl)carbamoylamino]benzamide

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